molecular formula C18H28N2S B12515080 (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-54-9

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12515080
CAS No.: 820980-54-9
M. Wt: 304.5 g/mol
InChI Key: TZISNIXTKRHPTD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexyl group, and a methylsulfanylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclohexyl Group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the intermediate compound.

    Attachment of the Methylsulfanylphenyl Moiety: This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the aryl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-2-amine
  • N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-4-amine
  • N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]piperidin-3-amine

Uniqueness

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

820980-54-9

Molecular Formula

C18H28N2S

Molecular Weight

304.5 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2S/c1-21-18-10-6-5-7-15(18)14-20(17-11-12-19-13-17)16-8-3-2-4-9-16/h5-7,10,16-17,19H,2-4,8-9,11-14H2,1H3/t17-/m0/s1

InChI Key

TZISNIXTKRHPTD-KRWDZBQOSA-N

Isomeric SMILES

CSC1=CC=CC=C1CN([C@H]2CCNC2)C3CCCCC3

Canonical SMILES

CSC1=CC=CC=C1CN(C2CCCCC2)C3CCNC3

Origin of Product

United States

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